N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-4-(propan-2-yloxy)benzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-4-(propan-2-yloxy)benzamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The key steps include:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-ethylpiperazine with cyclohexylmethyl chloride under basic conditions to form the intermediate compound.
Coupling with Benzamide: The intermediate is then coupled with 4-(propan-2-yloxy)benzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-4-(propan-2-yloxy)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, alkyl halides
Major Products Formed
Scientific Research Applications
N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-4-(propan-2-yloxy)benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a lead compound in drug discovery and development.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain proteins and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: Shares the piperazine ring structure but differs in the substituents attached to the ring.
N,N’-Bis(9-phenyl-9-xanthenyl)butane-1,4-diamine: Contains a piperazine-like structure with different functional groups.
Uniqueness
N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-4-(propan-2-yloxy)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H37N3O2 |
---|---|
Molecular Weight |
387.6 g/mol |
IUPAC Name |
N-[[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl]-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C23H37N3O2/c1-4-25-14-16-26(17-15-25)23(12-6-5-7-13-23)18-24-22(27)20-8-10-21(11-9-20)28-19(2)3/h8-11,19H,4-7,12-18H2,1-3H3,(H,24,27) |
InChI Key |
LDPZQGIQWRUJMU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2(CCCCC2)CNC(=O)C3=CC=C(C=C3)OC(C)C |
Origin of Product |
United States |
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